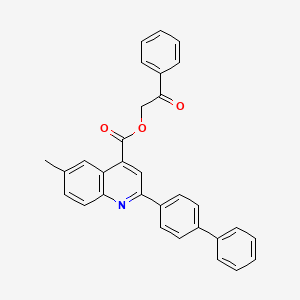
2-Oxo-2-phenylethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines several aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-OXO-2-PHENYLETHYL ACETATE: Similar in structure but with different functional groups, leading to different chemical properties and applications.
2-OXO-2-PHENYLETHYL DIISO-PROPYLCARBAMATE: Another related compound with distinct properties and uses.
Uniqueness
What sets 2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE apart is its unique combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C31H23NO3 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
phenacyl 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C31H23NO3/c1-21-12-17-28-26(18-21)27(31(34)35-20-30(33)25-10-6-3-7-11-25)19-29(32-28)24-15-13-23(14-16-24)22-8-4-2-5-9-22/h2-19H,20H2,1H3 |
Clé InChI |
OXEYBWWHOCTQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B12466896.png)
![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12466902.png)
![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466923.png)
![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
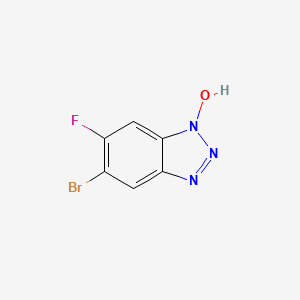
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)
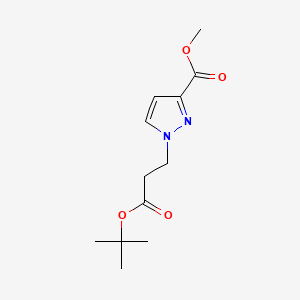
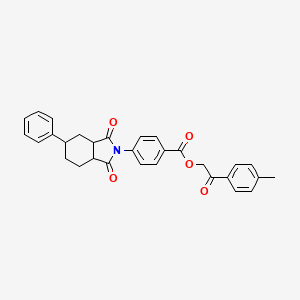
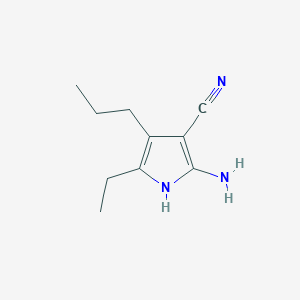
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
